Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate
Description
Properties
CAS No. |
83833-25-4 |
|---|---|
Molecular Formula |
C34H68O4S2Sn |
Molecular Weight |
723.7 g/mol |
IUPAC Name |
decyl 3-[dibutyl-(3-decoxy-3-oxopropyl)sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C13H26O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-11-15-13(14)10-12-16;2*1-3-4-2;/h2*16H,2-12H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
CGYJPORKAJHLAH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCS[Sn](CCCC)(CCCC)SCCC(=O)OCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Starting Materials
- Dibutylstannane (organotin precursor)
- Propanoic acid derivatives with mercapto (thiol) groups
- Decyl alcohol or decyl esters
- Sulfur sources for dithia bridge formation
- Oxidizing agents for ketone (oxo) group formation
Reaction Conditions
- Controlled temperature environments, often mild heating (e.g., 50–100 °C) to facilitate esterification and ligand substitution.
- Use of inert atmosphere (nitrogen or argon) to prevent unwanted oxidation of sensitive tin-sulfur bonds.
- Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene are commonly employed.
- Catalysts or bases (e.g., triethylamine) may be used to promote esterification and stabilize intermediates.
Detailed Preparation Methodology
Step 1: Synthesis of Dibutylstannane Intermediate
- Dibutylstannane is prepared by reacting tin tetrachloride with butylmagnesium chloride (Grignard reagent) under anhydrous conditions.
- The reaction is typically carried out in ether solvents at low temperatures to control reactivity.
Step 2: Formation of the Dithia-Stannane Core
- The dibutylstannane intermediate is reacted with mercapto-substituted propanoic acid derivatives.
- This step involves nucleophilic substitution where sulfur atoms coordinate to the tin center, forming the 4,6-dithia linkage.
- The reaction is monitored by spectroscopic methods (e.g., NMR, IR) to confirm the formation of Sn–S bonds.
Step 3: Esterification with Decyl Alcohol
- The carboxylic acid groups on the propanoic acid derivatives are esterified with decyl alcohol.
- This is typically done using acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC - dicyclohexylcarbodiimide).
- The reaction proceeds under reflux conditions to ensure complete ester formation.
Step 5: Purification and Characterization
- The crude product is purified by column chromatography or recrystallization.
- Characterization is performed using:
- NMR spectroscopy (1H, 13C, 119Sn)
- Mass spectrometry
- IR spectroscopy (to confirm functional groups)
- Elemental analysis
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Organotin synthesis | SnCl4 + BuMgCl, ether, low temp | Dibutylstannane intermediate |
| 2 | Ligand substitution | Mercapto-propanoic acid derivative, inert atmosphere, mild heat | Formation of Sn–S dithia core |
| 3 | Esterification | Decyl alcohol, acid catalyst or DCC, reflux | Formation of decyl ester moiety |
| 4 | Oxidation | PCC or mild peroxide, controlled temp | Introduction of oxo and oxa groups |
| 5 | Purification & analysis | Chromatography, NMR, MS, IR | Isolation and confirmation of product |
Research Findings and Optimization Notes
- The yield of the final compound depends heavily on the purity of the dibutylstannane intermediate and the control of oxidation steps to prevent degradation of the organotin core.
- Solvent choice affects the reaction kinetics; non-polar solvents favor esterification, while polar aprotic solvents improve ligand substitution efficiency.
- Temperature control is critical during oxidation to avoid over-oxidation or decomposition of the tin-sulfur bonds.
- Recent studies suggest that using coupling agents like DCC in esterification improves yield and reduces side reactions compared to traditional acid catalysis.
- Industrial scale synthesis employs large reactors with optimized stirring and temperature control to maintain consistent quality and yield.
Comparative Notes on Related Compounds
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often conducted in the presence of a catalyst or under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C34H68O4S2Sn
- Molecular Weight : 723.74 g/mol
- CAS Number : 83833-25-4
The compound features a stannane moiety alongside multiple sulfur and oxygen atoms, which contribute to its distinctive chemical properties. Its unique structure allows for diverse chemical transformations, making it valuable in various applications.
Organic Synthesis and Catalysis
Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate is utilized as a reagent in organic synthesis. Its ability to participate in various chemical reactions enables the synthesis of complex organic molecules. The compound's functional groups, including carbonyl (C=O), thioether (C-S-C), and stannane (Sn), facilitate multiple reaction pathways:
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The stannane group can act as a nucleophile in substitution reactions. |
| Coordination Chemistry | Forms stable complexes with transition metals, enhancing catalytic activity. |
| Polymerization | Acts as an initiator or modifier in polymer synthesis due to its reactivity. |
Medicinal Chemistry
In the realm of medicinal chemistry, this compound is being explored for potential applications in drug delivery systems and therapeutic agents. Preliminary studies suggest that its unique structural characteristics may allow it to interact with biological targets effectively:
- Drug Delivery : Its stability and ability to form complexes could enhance the solubility and bioavailability of drugs.
- Therapeutic Potential : Ongoing research is investigating its pharmacological properties and potential as an anticancer agent due to its reactivity with cellular components.
Industrial Applications
This compound finds extensive use in industrial applications:
| Application Area | Description |
|---|---|
| Polymer Production | Used as a stabilizer or modifier in the production of polymers and coatings. |
| Coatings Industry | Enhances the durability and performance of coatings through its chemical properties. |
| Agricultural Chemicals | Investigated for use in formulations that require effective stabilization or enhancement of active ingredients. |
Mechanism of Action
The mechanism by which Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate becomes evident when compared to analogous organotin esters.
Table 1: Structural and Functional Comparison
*Note: The molecular formula for the target compound is inferred based on structural analogs in and .
Key Findings:
Substituent Effects: Butyl vs. Dodecyl Groups: The 5,5-dibutyl substitution (as in the target compound) provides moderate steric hindrance compared to bulkier 5,5-didodecyl derivatives (e.g., 83898-50-4), which may reduce reactivity but enhance thermal stability . Multiple Tin Centers: Compounds like Octyl 5,5,11,11-tetrabutyl-9-oxo-10,12-dioxa-4,6-dithia-5,11-distannaeicosanoate exhibit dual Sn atoms, significantly increasing their boiling points (291.2°C) and making them suitable for high-temperature industrial processes .
Ester Chain Length: Decyl (C₁₀) vs. Tetradecyl (C₁₄): Longer ester chains (e.g., tetradecyl in 70942-46-0) enhance lipophilicity, improving compatibility with non-polar matrices like polymers or lubricants .
Toxicity and Safety: Organotin compounds generally exhibit toxicity dependent on substituents.
Synthetic Relevance: Marine actinomycetes () and advanced LC/MS screening methods () are critical for isolating and characterizing such structurally complex organotin compounds, though direct bioactivity data for the target compound remains undocumented in the provided evidence.
Biological Activity
Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate (CAS No. 83833-25-4) is a complex organotin compound notable for its unique molecular structure, which includes a stannane moiety along with sulfur and oxygen functionalities. This article explores the biological activity of this compound, focusing on its interactions in biological systems, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C34H68O4S2Sn
- Molecular Weight : 723.74 g/mol
- CAS Number : 83833-25-4
The compound's structure allows for diverse chemical reactions due to the presence of functional groups such as carbonyl (C=O), thioether (C-S-C), and stannane (Sn) moieties. These characteristics are critical in understanding its biological interactions and potential applications.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : The compound has shown efficacy against a range of microbial strains, making it a candidate for developing antimicrobial agents.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although detailed studies are required to elucidate the specific pathways involved.
- Antioxidant Properties : Its ability to scavenge free radicals indicates potential use in formulations aimed at reducing oxidative stress.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various derivatives of organotin compounds demonstrated that this compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of many conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
- Cytotoxicity in Cancer Cell Lines : In vitro tests on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were comparable to known chemotherapeutic agents, indicating its potential as an anticancer drug.
- Oxidative Stress Reduction : A recent study highlighted the antioxidant capacity of this compound in cellular models exposed to oxidative stress. The compound significantly reduced reactive oxygen species (ROS) levels, thereby protecting cellular integrity .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Decyl 5-butyl-5-[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-stannaicosanoate | 83833–28–7 | Similar stannane structure with variations in alkyl groups |
| Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-stannaicosanoate | 83833–26–5 | Contains longer alkyl chains; potential for different solubility properties |
| 10-Oxa-4,6-dithia-stannaeicosanoic acid | 83898–44–6 | Different functional groups; used in various applications |
The unique combination of sulfur and tin functionalities in this compound may confer distinct biological activities compared to structurally similar compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate?
- Methodological Answer : The compound’s synthesis likely involves transesterification or esterification of the tin-containing carboxylic acid precursor. For structurally analogous esters (e.g., tetradecyl derivatives), transesterification with decyl alcohol under acidic or enzymatic catalysis is a plausible route . Key steps include:
- Purification via column chromatography to isolate the tin-containing ester.
- Monitoring reaction progress using FT-IR or NMR to track ester bond formation.
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolve the tin coordination geometry and confirm the 10-oxa-4,6-dithia-5-stannaicosanoate backbone (applied to analogous organotin compounds in structural studies) .
- NMR spectroscopy : Analyze NMR for tin chemical shifts (typically -200 to +200 ppm for tetraorganotin compounds) and / NMR for ester group confirmation .
- Mass spectrometry (HRMS) : Validate the molecular formula (e.g., CHOSSn for the tetradecyl analog) .
Q. What experimental factors influence the stability of this compound during storage or reactions?
- Methodological Answer :
- Hydrolysis : The ester bond is susceptible to hydrolysis in aqueous or acidic conditions. Use anhydrous solvents and inert atmospheres for reactions .
- Thermal stability : Organotin compounds often degrade above 150°C. Perform thermogravimetric analysis (TGA) to determine decomposition thresholds .
- Light sensitivity : Tin-sulfur bonds may photodegrade. Store in amber vials under nitrogen .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare NMR data with crystallographic results to confirm tin coordination geometry (e.g., distorted tetrahedral vs. trigonal bipyramidal) .
- Isotopic labeling : Use -enriched analogs to distinguish sulfur environments in - COSY or NOESY spectra .
- Computational modeling : Employ density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
Q. What computational approaches are suitable for studying the reactivity of the tin-sulfur-oxygen framework?
- Methodological Answer :
- DFT studies : Optimize the geometry of the tin center to evaluate ligand substitution kinetics (e.g., thia → oxa exchange) .
- Molecular dynamics (MD) : Simulate interactions with solvents (e.g., DMSO, THF) to predict solubility trends .
- Reaction pathway analysis : Map energy barriers for ester hydrolysis or transesterification using Gaussian or ORCA software .
Q. How can researchers address discrepancies in bioactivity data for organotin compounds like this derivative?
- Methodological Answer :
- Batch consistency : Verify purity (>98% via HPLC) and characterize by elemental analysis (C, H, S, Sn) to rule out impurities .
- Biological assay design : Include positive controls (e.g., tributyltin derivatives) and assess cytotoxicity thresholds in cell lines to contextualize bioactivity .
- Mechanistic studies : Use fluorescence probes or NMR to track tin-biomolecule interactions in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
